molecular formula C15H25NO3Si B11839540 tert-Butyl 2-(trimethylsilyl)-6,7-dihydrofuro[3,2-c]pyridine-5(4H)-carboxylate

tert-Butyl 2-(trimethylsilyl)-6,7-dihydrofuro[3,2-c]pyridine-5(4H)-carboxylate

Cat. No.: B11839540
M. Wt: 295.45 g/mol
InChI Key: DFRZHLYEEDSMFZ-UHFFFAOYSA-N
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Description

tert-Butyl 2-(trimethylsilyl)-6,7-dihydrofuro[3,2-c]pyridine-5(4H)-carboxylate: is a complex organic compound that features a combination of tert-butyl, trimethylsilyl, and dihydrofuro[3,2-c]pyridine groups. This compound is notable for its unique structural properties, which make it a valuable intermediate in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(trimethylsilyl)-6,7-dihydrofuro[3,2-c]pyridine-5(4H)-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 2-(trimethylsilyl)-6,7-dihydrofuro[3,2-c]pyridine-5(4H)-carboxylate is used as an intermediate in the synthesis of more complex molecules.

Biology and Medicine: The compound’s potential biological activity is of interest in medicinal chemistry. Researchers are exploring its use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and advanced materials .

Mechanism of Action

The mechanism by which tert-Butyl 2-(trimethylsilyl)-6,7-dihydrofuro[3,2-c]pyridine-5(4H)-carboxylate exerts its effects involves interactions with specific molecular targets. The trimethylsilyl group, for example, can act as a protecting group during chemical synthesis, while the furo[3,2-c]pyridine core may interact with biological targets through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Uniqueness: What sets tert-Butyl 2-(trimethylsilyl)-6,7-dihydrofuro[3,2-c]pyridine-5(4H)-carboxylate apart from similar compounds is its combination of tert-butyl and trimethylsilyl groups, which provide unique steric and electronic properties. These properties enhance its reactivity and stability, making it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C15H25NO3Si

Molecular Weight

295.45 g/mol

IUPAC Name

tert-butyl 2-trimethylsilyl-6,7-dihydro-4H-furo[3,2-c]pyridine-5-carboxylate

InChI

InChI=1S/C15H25NO3Si/c1-15(2,3)19-14(17)16-8-7-12-11(10-16)9-13(18-12)20(4,5)6/h9H,7-8,10H2,1-6H3

InChI Key

DFRZHLYEEDSMFZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(O2)[Si](C)(C)C

Origin of Product

United States

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